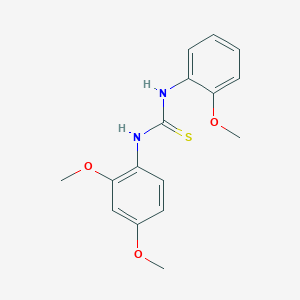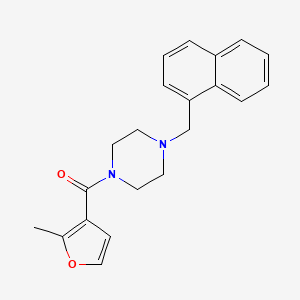
N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide, also known as ABM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ABM is a benzimidazole derivative that has been synthesized through a series of reactions, and its properties make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In cancer cells, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This leads to the accumulation of DNA damage and cell death. In bacteria and fungi, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been shown to disrupt the cell membrane, leading to cell death.
Biochemical and Physiological Effects
N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been shown to have a range of biochemical and physiological effects, depending on the application. In cancer cells, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In bacteria and fungi, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been shown to disrupt the cell membrane, leading to cell death. In material science, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has several advantages for use in lab experiments, including its high yield and purity, and its ability to be synthesized in large quantities. However, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide also has some limitations, including its limited solubility in certain solvents, and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide.
Direcciones Futuras
There are several potential future directions for research on N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide. In medicinal chemistry, further investigation is needed to determine the full extent of its anti-cancer properties, and to optimize its efficacy and safety. In material science, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide could be used as a building block for the synthesis of new materials with specific properties, such as catalytic activity or gas storage capacity. In environmental science, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide could be used to develop new water treatment technologies for the removal of heavy metals from contaminated water.
Conclusion
In conclusion, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide, or N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide, is a promising compound with potential applications in medicinal chemistry, material science, and environmental science. Its synthesis has been optimized to achieve high yield and purity, and its properties have been studied extensively. Further research is needed to fully understand its mechanism of action and to explore its potential in various fields.
Métodos De Síntesis
The synthesis of N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride and 1-allyl-1H-benzimidazole in the presence of a base. This results in the formation of 4-methyl-N-(1-allyl-1H-benzimidazol-2-yl)benzamide, which is then treated with thionyl chloride to obtain the final product, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide. The synthesis of N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been optimized to achieve high yield and purity, making it a reliable compound for scientific research.
Aplicaciones Científicas De Investigación
N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been investigated for its anti-cancer properties, with promising results in vitro. N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
In material science, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks. These materials have potential applications in gas storage, catalysis, and sensing.
In environmental science, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been studied for its ability to remove heavy metals from contaminated water. N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been shown to be an effective adsorbent for metals such as lead and cadmium, making it a potential candidate for the development of water treatment technologies.
Propiedades
IUPAC Name |
4-methyl-N-(1-prop-2-enylbenzimidazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-3-12-21-16-7-5-4-6-15(16)19-18(21)20-17(22)14-10-8-13(2)9-11-14/h3-11H,1,12H2,2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLRJCZKMYQNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644167 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methyl-N-(1-prop-2-enylbenzimidazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5764583.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5764584.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764605.png)
![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)
![ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5764618.png)







